3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
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Overview
Description
3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a sulfanyl group, a phenyl group, and a tetrahydroisoquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the tetrahydroisoquinoline core.
Addition of the Phenylpropyl Group: This step involves the addition of the phenylpropyl group through a Friedel-Crafts alkylation reaction, where an aromatic ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenylisoquinoline-4-carbonitrile: Similar structure but lacks the tetrahydroisoquinoline core.
3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide: Similar structure but has a carboxamide group instead of a carbonitrile group.
Uniqueness
3-(2-Oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is unique due to its specific combination of functional groups and its tetrahydroisoquinoline core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2-oxo-3-phenylpropyl)sulfanyl-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c26-16-23-21-13-7-8-14-22(21)24(19-11-5-2-6-12-19)27-25(23)29-17-20(28)15-18-9-3-1-4-10-18/h1-6,9-12H,7-8,13-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMJZTDMMKBCAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC(=O)CC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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